molecular formula C18H17FN4O3S B2714919 3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 1021066-84-1

3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Cat. No.: B2714919
CAS No.: 1021066-84-1
M. Wt: 388.42
InChI Key: UUJFZUABQVFUEM-UHFFFAOYSA-N
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Description

3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activities : A study focused on synthesizing sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, which showed in vitro antimicrobial activity against several bacteria and also exhibited antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

  • Receptor Affinity and Antagonism : Research on 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position with 1-piperazinyl and other groups found potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds inhibited quipazine-induced head twitches in rats, indicating central 5-HT2 receptor antagonism (Perregaard et al., 1992).

  • Chemical Synthesis and Antimicrobial Activity : Another study involved the synthesis of new sulfones, analogues of bis-(4-aminophenyl)sulfone (DDS), containing heterocycles like pyrimidine, pyrazine, or pyridazine. These compounds demonstrated good antitubercular activity in vitro (Desideri et al., 1980).

  • Conformationally Constrained Compounds for Receptor Affinity : A study synthesized novel conformationally restricted butyrophenones with affinity for various dopamine and serotonin receptors. These compounds, bearing the 4-(p-fluorobenzoyl)piperidine, 4-(2-pyridyl)piperazine, and other fragments, were evaluated as potential antipsychotic agents (Raviña et al., 2000).

  • Synthesis for Imaging Applications : Research was conducted on the synthesis of a compound for imaging dopamine D4 receptors. The compound, a candidate for imaging, was synthesized via electrophilic fluorination of a trimethylstannyl precursor (Eskola et al., 2002).

  • Antirhinovirus Activity : A study on R 61837, a compound structurally related to 3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine, found it to be a potent inhibitor of rhinoviruses at concentrations not inhibitory to cell growth. This indicated its potential as an antiviral agent (Andries et al., 2005).

Properties

IUPAC Name

3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c19-14-3-5-15(6-4-14)27(24,25)23-11-9-22(10-12-23)18-8-7-16(20-21-18)17-2-1-13-26-17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJFZUABQVFUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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